2-[(1-Cyclohexylethyl)amino]acetic acid 2-[(1-Cyclohexylethyl)amino]acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13391205
InChI: InChI=1S/C10H19NO2/c1-8(11-7-10(12)13)9-5-3-2-4-6-9/h8-9,11H,2-7H2,1H3,(H,12,13)
SMILES: CC(C1CCCCC1)NCC(=O)O
Molecular Formula: C10H19NO2
Molecular Weight: 185.26 g/mol

2-[(1-Cyclohexylethyl)amino]acetic acid

CAS No.:

Cat. No.: VC13391205

Molecular Formula: C10H19NO2

Molecular Weight: 185.26 g/mol

* For research use only. Not for human or veterinary use.

2-[(1-Cyclohexylethyl)amino]acetic acid -

Specification

Molecular Formula C10H19NO2
Molecular Weight 185.26 g/mol
IUPAC Name 2-(1-cyclohexylethylamino)acetic acid
Standard InChI InChI=1S/C10H19NO2/c1-8(11-7-10(12)13)9-5-3-2-4-6-9/h8-9,11H,2-7H2,1H3,(H,12,13)
Standard InChI Key JYRSJAODXORCJO-UHFFFAOYSA-N
SMILES CC(C1CCCCC1)NCC(=O)O
Canonical SMILES CC(C1CCCCC1)NCC(=O)O

Introduction

Structural and Chemical Properties

Molecular Architecture

2-[(1-Cyclohexylethyl)amino]acetic acid (IUPAC name: 2-(1-cyclohexylethylamino)acetic acid) features a cyclohexane ring connected to an ethylamine group, which is further bonded to a carboxylic acid moiety. The compound’s three-dimensional conformation is influenced by the cyclohexyl group’s chair configuration, which impacts its intermolecular interactions and solubility.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₀H₁₉NO₂
Molecular Weight185.26 g/mol
CAS Number1157768-34-7
SMILESCC(C1CCCCC1)NCC(=O)O
InChI KeyJYRSJAODXORCJO-UHFFFAOYSA-N

Physicochemical Characteristics

While experimental data on density, boiling point, and melting point remain limited, the compound’s hydrochloride salt (CAS: 1803600-49-8) demonstrates improved aqueous solubility due to ionic interactions. Theoretical calculations suggest a density close to 1.1 g/cm³, analogous to structurally similar cyclohexyl-containing compounds . The parent compound’s melting point is estimated to range between 148–152°C, based on comparisons with cyclohexyl(phenyl)acetic acid derivatives .

Synthesis and Derivative Formation

PropertyValue
Derivative Name2-[(1-Cyclohexylethyl)amino]acetic acid hydrochloride
CAS Number1803600-49-8
Solubility>50 mg/mL in water
StabilityStable at 4°C for 12 months

Structural Analogues

A related compound, [{2-[(2-Cyclohex-1-en-1-ylethyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid (CAS: 1142204-89-4), shares a similar cyclohexyl-ethyl backbone but incorporates a phenyl group and ketone functionality . This analogue, with a molecular weight of 316.4 g/mol, highlights the structural diversity achievable through modular synthesis .

Applications in Research and Development

Analytical Characterization

Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) are pivotal in characterizing this compound and its derivatives . For example, GC-MS analysis of similar cyclohexyl-containing compounds has identified fragmentation patterns attributable to the loss of CO₂ from the carboxylic acid group .

Future Directions and Challenges

Optimization of Synthesis

Current synthetic routes suffer from moderate yields (40–60%), necessitating exploration of greener catalysts or flow chemistry techniques to improve efficiency.

Expanding Biological Screening

Despite its potential, the compound’s bioactivity profile remains underexplored. Priority areas include:

  • Antibacterial efficacy against Gram-positive pathogens.

  • Kinase inhibition assays for anticancer activity.

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